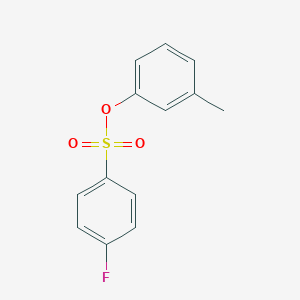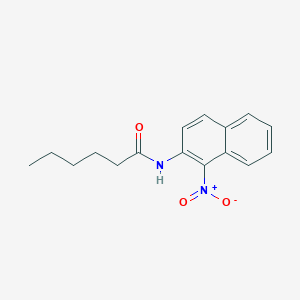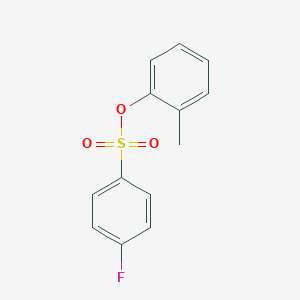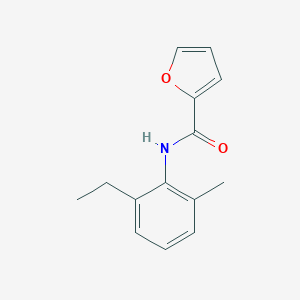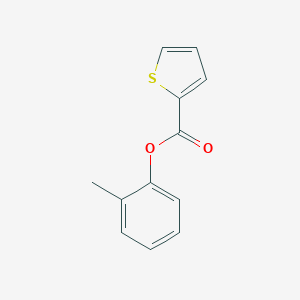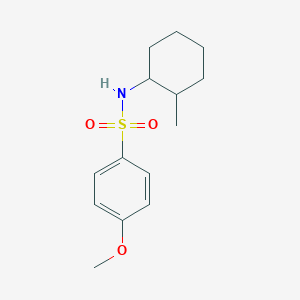
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, also known as Meclofenoxate, is a nootropic drug that is commonly used to improve cognitive functions. It is a derivative of dimethylaminoethanol (DMAE) and is known to enhance memory and learning abilities. Meclofenoxate is widely used in scientific research to study the mechanism of action of nootropics and their potential applications in treating cognitive disorders.
作用機序
The exact mechanism of action of 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning. 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is also known to increase the uptake of glucose and oxygen in the brain, which can improve brain function.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has been shown to have a number of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and learning abilities. It can also increase the uptake of glucose and oxygen in the brain, which can improve brain function. 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has also been shown to have antioxidant properties, which can protect the brain from oxidative damage.
実験室実験の利点と制限
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively safe and well-tolerated in animals and humans. However, 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It can also be difficult to administer in precise doses, which can affect the reproducibility of experimental results.
将来の方向性
There are several future directions for research on 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee. One area of interest is its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its mechanism of action and how it can be used to develop new nootropic drugs with improved cognitive-enhancing effects. Additionally, more research is needed to better understand the long-term effects of 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee and its safety profile in humans.
合成法
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is synthesized by the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylcyclohexylamine in the presence of a base. The reaction produces 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee as a white crystalline solid with a melting point of 99-101°C.
科学的研究の応用
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee has been extensively studied for its cognitive-enhancing effects in animal and human studies. It has been shown to improve memory and learning abilities in rats and mice, as well as in healthy human volunteers. 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamidee is also being studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia.
特性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-11-5-3-4-6-14(11)15-19(16,17)13-9-7-12(18-2)8-10-13/h7-11,14-15H,3-6H2,1-2H3 |
InChIキー |
ZECATJYSGAEWQH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





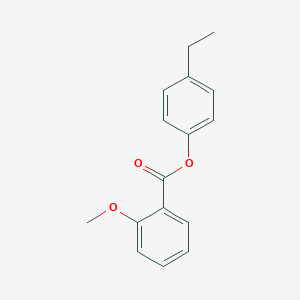
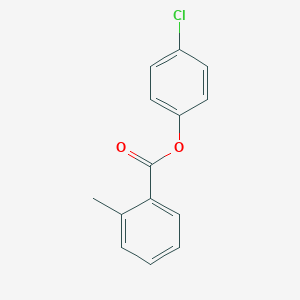
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
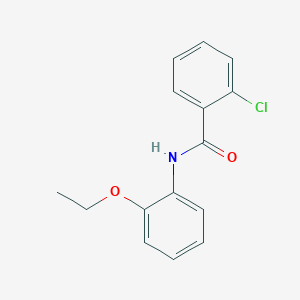
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
